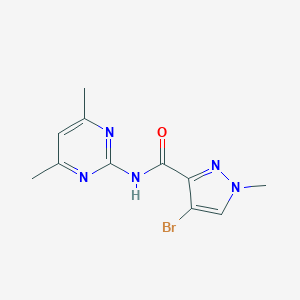
4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases, making it a subject of intense research.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or proteins that are involved in disease processes. It may also work by modulating certain signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. It has also been shown to modulate certain signaling pathways in cells, which may have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its potential for use in the treatment of various diseases. It has shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the mechanism of action of this compound.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide. One area of research is the development of new analogs of this compound with improved efficacy and selectivity. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into the development of new treatments for various diseases. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 4,6-dimethylpyrimidin-2-amine with 1-bromo-3-chloropropane in the presence of a base to obtain 4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-3-chloropropan-1-amine. This intermediate is then reacted with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent to obtain the final product.
Aplicaciones Científicas De Investigación
4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. This compound has also been studied for its potential use as a diagnostic tool for certain diseases.
Propiedades
Nombre del producto |
4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
Fórmula molecular |
C11H12BrN5O |
Peso molecular |
310.15 g/mol |
Nombre IUPAC |
4-bromo-N-(4,6-dimethylpyrimidin-2-yl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H12BrN5O/c1-6-4-7(2)14-11(13-6)15-10(18)9-8(12)5-17(3)16-9/h4-5H,1-3H3,(H,13,14,15,18) |
Clave InChI |
GIHJWBNIKXFUNF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=NN(C=C2Br)C)C |
SMILES canónico |
CC1=CC(=NC(=N1)NC(=O)C2=NN(C=C2Br)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(3,4-dichlorophenoxy)acetyl]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B213894.png)
![N-(2,5-difluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213897.png)

![N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213900.png)
methanone](/img/structure/B213901.png)
![2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B213904.png)
![3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213906.png)
![N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea](/img/structure/B213908.png)


![4-chloro-1,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213912.png)


![3-amino-N-(3,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213917.png)